molecular formula C19H21BBrClO3 B14032669 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14032669
M. Wt: 423.5 g/mol
InChI Key: MJJOVTOBKCIJGN-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(benzyloxy)-6-bromo-2-chlorophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine or chlorine substituents, resulting in the formation of dehalogenated products.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are frequently employed.

Major Products:

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Dehalogenation results in the formation of phenyl derivatives.

    Substitution: Substitution reactions produce a variety of functionalized phenylboronic esters.

Scientific Research Applications

2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used reagent in Suzuki–Miyaura coupling but lacks the stability provided by the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar in structure but without the benzyloxy, bromo, and chloro substituents, leading to different reactivity and applications.

Uniqueness: 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of substituents, which provide enhanced reactivity and stability, making it a versatile reagent in various synthetic applications.

Properties

Molecular Formula

C19H21BBrClO3

Molecular Weight

423.5 g/mol

IUPAC Name

2-(6-bromo-2-chloro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BBrClO3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

MJJOVTOBKCIJGN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Br

Origin of Product

United States

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